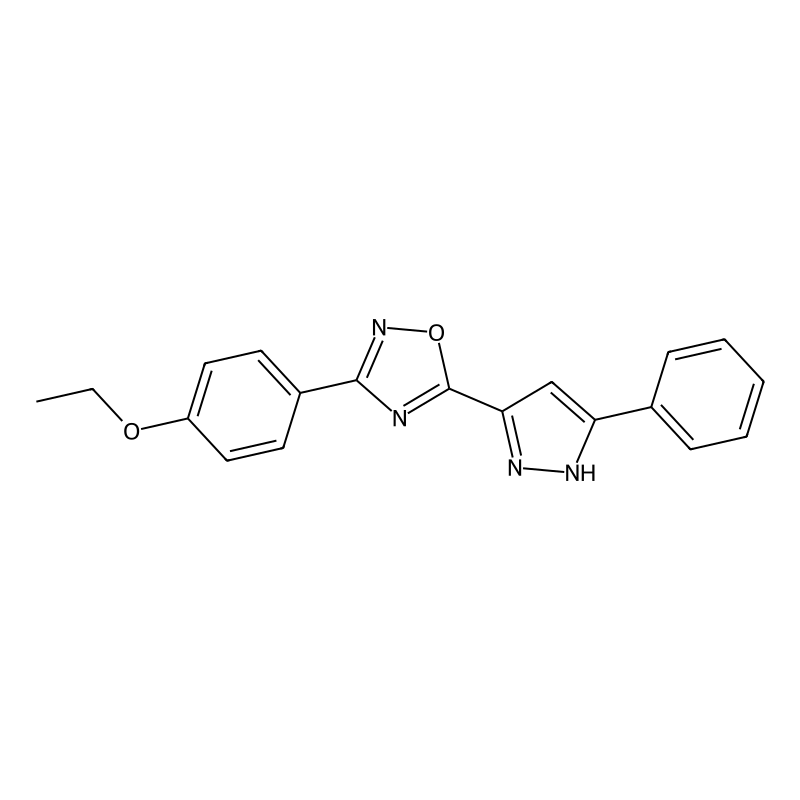

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Potential in Scientific Research

,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties []. Research has shown that variations in the substituents on the oxadiazole ring can significantly influence its bioactivity profile [].

Phenyl Group

The presence of phenyl rings can contribute to a compound's affinity for biological targets such as enzymes or receptors. Additionally, phenyl rings can enhance a molecule's overall stability and lipophilicity, which are important factors for drug development [].

Pyrazole Ring

Similar to the oxadiazole ring, the pyrazole moiety is also known for its diverse biological applications. Pyrazole-containing compounds have been explored for their potential as anticonvulsants, analgesics, and antitumor agents [].

Future Research Directions

Given the presence of these potentially bioactive moieties, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole could be a subject for further scientific research in the following areas:

Synthesis and Characterization

Developing efficient synthetic routes for the target molecule would be crucial for obtaining sufficient quantities for further investigation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be used to confirm the structure and purity of the synthesized compound.

In vitro Assays

The molecule could be evaluated for its biological activity in cell-based assays to assess its potential as an antitumor agent, antibiotic, or for other therapeutic purposes.

In silico Modeling

Computational modeling techniques could be employed to study the potential interactions of the molecule with biological targets, aiding in the design of more potent and selective analogues.

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that incorporates both a pyrazole and an oxadiazole moiety. This compound is characterized by its unique structural features, which include an ethoxy-substituted phenyl group and a phenyl group attached to the pyrazole ring. The presence of these functional groups contributes to its potential applications in medicinal chemistry and materials science, particularly due to its intriguing biological activity and chemical properties.

- Oxidation: The compound can be oxidized to form derivatives with different functional groups.

- Reduction: Reduction reactions may yield hydrazine derivatives or other reduced forms.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of diverse substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.

Compounds containing the oxadiazole moiety are known for their diverse biological activities. Research indicates that 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole may exhibit significant antibacterial, antitumor, and anti-inflammatory properties. The oxadiazole ring is particularly noted for its ability to interact with biological targets, potentially modulating various biochemical pathways. Studies have shown that derivatives of oxadiazoles can lead to promising therapeutic agents against cancer and infectious diseases .

The synthesis of 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves several steps:

- Preparation of Precursors: Starting materials such as 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide are synthesized.

- Cyclization Reaction: The cyclization is often achieved by reacting the hydrazide with an appropriate nitrile or isocyanate under basic conditions (e.g., sodium ethoxide) at elevated temperatures.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

The unique structure of 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lends itself to various applications:

- Medicinal Chemistry: Due to its biological activity, it can serve as a lead compound in drug development targeting cancer or bacterial infections.

- Material Science: The compound may also find applications in the development of new materials with desirable electronic or optical properties.

Interaction studies have indicated that 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can bind to specific enzymes or receptors within biological systems. These interactions can lead to modulation of metabolic pathways relevant to disease states. Understanding these interactions is crucial for optimizing the compound's therapeutic potential and minimizing side effects.

Several compounds share structural similarities with 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-phenyl-1H-pyrazole | Contains only the pyrazole ring | Simpler structure without oxadiazole |

| 1,2,4-Oxadiazole | Contains only the oxadiazole ring | Lacks the pyrazole moiety |

| 3-(4-methylphenyl)-5-(3-methylpyrazol) | Similar dual-ring structure | Different substituents on aromatic rings |

The uniqueness of 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its combination of both pyrazole and oxadiazole rings along with specific substituents that enhance its biological activity and potential applications compared to simpler analogs.